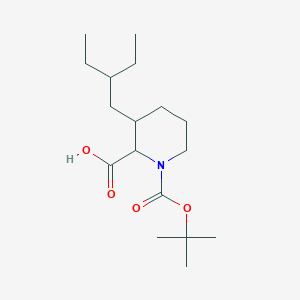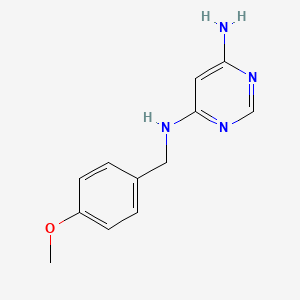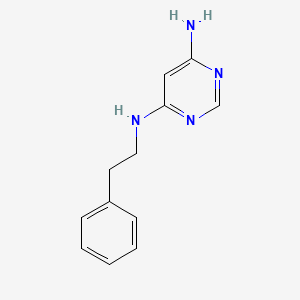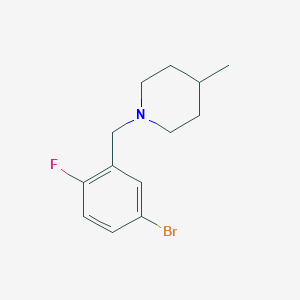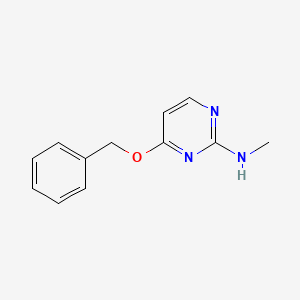![molecular formula C13H17F2NO B1469987 {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol CAS No. 1551898-79-3](/img/structure/B1469987.png)
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol
Descripción general
Descripción
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is notable for its unique structure, which includes a difluorophenyl group attached to a piperidine ring, making it a valuable material in scientific research and various applications.
Métodos De Preparación
The synthesis of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 3,4-difluorophenylmethyl group and the piperidine ring.
Reaction Conditions: The difluorophenylmethyl group is introduced to the piperidine ring through a series of reactions, including nucleophilic substitution and reduction.
Industrial Production: Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine(III) and reducing agents like phenylsilane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidines and alcohols.
Aplicaciones Científicas De Investigación
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol can be compared with other similar compounds:
Similar Compounds: Other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities.
Uniqueness: The presence of the difluorophenyl group distinguishes this compound from other piperidine derivatives, providing unique chemical and biological properties.
Propiedades
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSMLZOXRSMJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


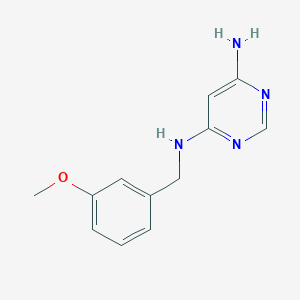
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)

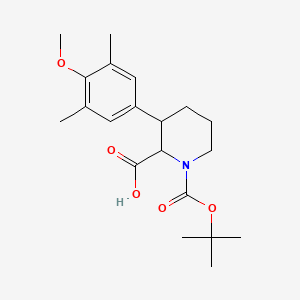
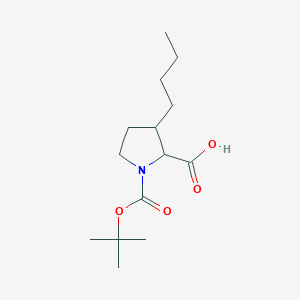
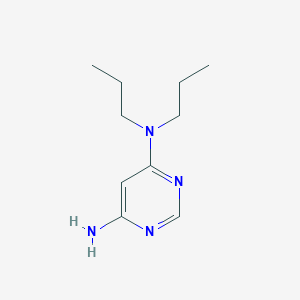
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)

